molecular formula C18H18N4O2 B2987122 2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 902845-52-7

2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2987122
CAS No.: 902845-52-7
M. Wt: 322.368
InChI Key: NRGXPHDFCSRPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a synthetic small molecule of significant interest in medicinal chemistry research. Its structure incorporates two pharmaceutically relevant motifs: a benzo[d]isoxazole moiety and a pyridinyl-piperazine group. The benzo[d]isoxazole scaffold is a privileged structure in CNS drug discovery, demonstrated by its presence in compounds exhibiting potent anticonvulsant activity . Concurrently, the piperazine ring is a common feature in a wide range of bioactive molecules, including those investigated as agonists for targets like the EphA2 receptor kinase in cancer research . The specific molecular architecture of this compound suggests potential for diverse applications, particularly in the study of neurological disorders and oncology. Researchers may utilize it as a key intermediate in the synthesis of more complex target molecules or as a core scaffold for developing novel receptor ligands. Its mechanism of action is hypothesized to be dependent on the specific biological target under investigation, but it may involve allosteric modulation or receptor antagonism based on the known activities of its structural components. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(13-15-14-5-1-2-6-16(14)24-20-15)22-11-9-21(10-12-22)17-7-3-4-8-19-17/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGXPHDFCSRPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzoisoxazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced via nucleophilic substitution reactions, often using pyridine derivatives as starting materials. The final step involves the coupling of the benzoisoxazole and piperazine-pyridine intermediates under conditions that facilitate the formation of the ethanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions, including acidic or basic environments.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a ligand for various receptors in the central nervous system.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone
  • Molecular Formula : C₁₉H₁₇N₅O₂ (based on PubChem data) .
  • CAS Number : 1207021-32-6 .
  • Molecular Weight : 389.4 g/mol .

Structural Features: The compound consists of a benzo[d]isoxazole core linked via an ethanone bridge to a piperazine ring substituted with a pyridin-2-yl group. This architecture is designed to optimize interactions with biological targets, particularly in antimicrobial and central nervous system (CNS) applications .

Comparison with Structural Analogs

Benzo[d]isoxazole Derivatives with Piperazine/Diazepane Linkers

Compound 98 (Naidu et al., 2020):

  • Structure : 1-(4-(Benzo[d]isoxazol-3-yl)piperazin-1-yl)-2-(1H-indol-3-yl)substituted-1-one.
  • Activity : Tested against M. tuberculosis, showing comparable efficacy to the target compound but with variable potency depending on substituents .

Triazole-Linked Analog (PubMed, 2016):

  • Structure : 3-(4-((Substituted-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole.
  • Activity : Demonstrated MIC values as low as 0.8 µg/mL against M. tuberculosis, superior to some derivatives of the target compound .
  • Structural Advantage : The triazole moiety introduces additional π-π stacking interactions, enhancing affinity for mycobacterial enzymes .

Benzothiazole-Based Analogs

Compound 5j (Benzothiazole-triazole derivative):

  • Structure: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone.
  • Molecular Weight : 507.10 g/mol .
  • Activity: Evaluated for anticancer activity, with moderate efficacy in preclinical models.

Compound 5k (Benzothiazole-benzimidazole hybrid):

  • Structure: 2-(4-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone.
  • Molecular Weight : 490.13 g/mol .
  • Key Difference : The benzimidazole-thioether substituent may enhance DNA intercalation but introduces metabolic instability .

Pyridazine and Pyrimidine Derivatives

I-6230 (Pyridazine-phenethylamino benzoate):

  • Structure: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate.
  • Activity: Primarily explored for cardiovascular applications. The absence of a piperazine-ethanone bridge reduces structural similarity to the target compound .

C48 (U.S. Patent 8,168,614):

  • Structure : 6-(4-(pyridin-2-yl)piperazin-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol.
  • Key Feature : Incorporates a boronate ester, enhancing stability and enabling prodrug strategies. This modification is absent in the target compound .

Imidazole and Pyrimidine Hybrids

Compound 13 (Imidazole-pyrimidine derivative):

  • Structure: 1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone.
  • Molecular Weight : 389.4 g/mol (identical to the target compound) .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound C₁₉H₁₇N₅O₂ 389.4 Benzoisoxazole, pyridin-2-yl-piperazine Anti-tubercular
Compound 98 (Naidu et al.) Not reported ~450 (estimated) Benzoisoxazole, indole Anti-tubercular
5j (Benzothiazole-triazole) C₂₃H₁₉N₅OS₂ 507.10 Benzothiazole, triazole-thio Anticancer
I-6230 (Pyridazine derivative) C₂₀H₂₀N₄O₂ 372.4 Pyridazine, phenethylamino Cardiovascular (proposed)
C48 (Boronate ester) C₁₈H₁₈BN₃O₂ 327.2 Benzooxaborol, pyridin-2-yl-piperazine Not reported
Imidazole-pyrimidine hybrid C₂₀H₁₉N₇O₂ 389.4 Imidazole-pyrimidine Kinase inhibition (proposed)

Key Findings and Implications

Anti-Tubercular Potency : The target compound’s benzoisoxazole-piperazine scaffold provides a balance of lipophilicity and hydrogen-bonding capacity, critical for penetrating mycobacterial cell walls . Triazole-linked analogs show superior activity, suggesting substituent optimization is key .

Structural Flexibility : Replacement of pyridin-2-yl with indole (Compound 98) or imidazole-pyrimidine (Compound 13) alters target selectivity, highlighting the scaffold’s adaptability .

Metabolic Considerations : Benzothiazole derivatives (e.g., 5j) exhibit higher molecular weights and lipophilicity, which may limit bioavailability compared to the target compound .

Biological Activity

The compound 2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C18H19N3OC_{18}H_{19}N_{3}O, featuring a benzo[d]isoxazole moiety linked to a piperazine ring via an ethanone group. The synthesis typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway includes the formation of the benzo[d]isoxazole core followed by the introduction of the piperazine ring through various coupling reactions.

Synthetic Pathway Overview

  • Formation of Benzo[d]isoxazole : This can be achieved through cyclization reactions involving appropriate phenolic and nitrile precursors.
  • Piperazine Coupling : The piperazine derivative is synthesized separately and then coupled to the benzo[d]isoxazole using standard amide bond formation techniques.

Anticancer Properties

Recent studies have demonstrated that derivatives of benzo[d]isoxazole exhibit significant anticancer activity. For instance, compounds structurally similar to This compound have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several derivatives on human cancer cell lines using MTT assays. The results indicated that some compounds displayed IC50 values in the low micromolar range, suggesting potent anticancer activity.

CompoundCell LineIC50 (µM)
AMCF-75.4
BA5493.2
CHeLa4.8

Anti-inflammatory Activity

In addition to anticancer properties, compounds related to This compound have been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in mediating inflammatory responses.

The proposed mechanism involves inhibition of specific signaling pathways associated with inflammation, such as NF-kB and MAPK pathways, leading to reduced expression of inflammatory mediators.

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of derivatives containing the benzo[d]isoxazole structure. While some compounds exhibited limited antimicrobial activity, others showed significant efficacy against specific bacterial strains.

Evaluation of Antimicrobial Efficacy

A series of benzoxazepine derivatives were tested against various pathogens, revealing moderate activity against Gram-positive bacteria:

CompoundBacterial StrainZone of Inhibition (mm)
DStaphylococcus aureus15
EEscherichia coli10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.